molecular formula C14H10I2O3 B135709 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde CAS No. 69240-57-9

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde

Cat. No.: B135709
CAS No.: 69240-57-9
M. Wt: 480.04 g/mol
InChI Key: WOSOIEFKQQEDLT-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde is an organic compound with the molecular formula C14H10I2O3 It is characterized by the presence of two iodine atoms and a methoxyphenoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde typically involves the iodination of 4-(4-methoxyphenoxy)benzaldehyde. The reaction is carried out under controlled conditions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction mixture is usually heated to facilitate the iodination process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-Diiodo-4-(4-methoxyphenoxy)benzoic acid.

    Reduction: 3,5-Diiodo-4-(4-methoxyphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the M phase. This action is mediated through the activation of protein dephosphorylation and inhibition of key enzymes such as topoisomerases and kinases .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodo-4-(4-hydroxyphenoxy)benzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    3,5-Diiodo-4-(4-ethoxyphenoxy)benzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.

    3,5-Diiodo-4-(4-methylphenoxy)benzaldehyde: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to its analogs with different substituents.

Properties

IUPAC Name

3,5-diiodo-4-(4-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10I2O3/c1-18-10-2-4-11(5-3-10)19-14-12(15)6-9(8-17)7-13(14)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSOIEFKQQEDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260675
Record name 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69240-57-9
Record name 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69240-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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